molecular formula C14H17NO3 B2356514 Tert-butyl 4-oxo-2,3-dihydro-1H-quinoline-6-carboxylate CAS No. 2248398-40-3

Tert-butyl 4-oxo-2,3-dihydro-1H-quinoline-6-carboxylate

Cat. No. B2356514
CAS RN: 2248398-40-3
M. Wt: 247.294
InChI Key: WMKSNHYDSBELMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-oxo-2,3-dihydro-1H-quinoline-6-carboxylate, also known as CTK8E3565, is a chemical compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of Tert-butyl 4-oxo-2,3-dihydro-1H-quinoline-6-carboxylate involves the inhibition of certain enzymes, particularly those involved in the biosynthesis of cholesterol. It has been found to inhibit the activity of HMG-CoA reductase, an enzyme involved in the production of cholesterol. This inhibition leads to a decrease in cholesterol production and an increase in the uptake of LDL cholesterol by cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of Tert-butyl 4-oxo-2,3-dihydro-1H-quinoline-6-carboxylate are primarily related to its inhibitory effects on enzymes involved in cholesterol biosynthesis. It has been found to decrease the levels of total cholesterol, LDL cholesterol, and triglycerides in animal models. Tert-butyl 4-oxo-2,3-dihydro-1H-quinoline-6-carboxylate has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using Tert-butyl 4-oxo-2,3-dihydro-1H-quinoline-6-carboxylate in lab experiments is its potential as a candidate for drug development. Its inhibitory effects on certain enzymes make it a promising compound for the development of new drugs. However, one limitation of using Tert-butyl 4-oxo-2,3-dihydro-1H-quinoline-6-carboxylate in lab experiments is its potential toxicity. Further research is needed to determine the safe dosage and potential side effects of Tert-butyl 4-oxo-2,3-dihydro-1H-quinoline-6-carboxylate.

Future Directions

There are several potential future directions for research involving Tert-butyl 4-oxo-2,3-dihydro-1H-quinoline-6-carboxylate. One area of research could be the development of new drugs based on the structure of Tert-butyl 4-oxo-2,3-dihydro-1H-quinoline-6-carboxylate. Another area of research could be the investigation of the potential use of Tert-butyl 4-oxo-2,3-dihydro-1H-quinoline-6-carboxylate in cancer treatment. Additionally, further research is needed to determine the potential side effects and safe dosage of Tert-butyl 4-oxo-2,3-dihydro-1H-quinoline-6-carboxylate.

Synthesis Methods

The synthesis of Tert-butyl 4-oxo-2,3-dihydro-1H-quinoline-6-carboxylate involves the reaction of 2,3-dihydro-1H-quinolin-4-one with tert-butyl 6-bromo-2-oxohexanoate in the presence of a base such as potassium carbonate. This reaction yields tert-butyl 4-oxo-2,3-dihydro-1H-quinoline-6-carboxylate as the final product.

Scientific Research Applications

Tert-butyl 4-oxo-2,3-dihydro-1H-quinoline-6-carboxylate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to have inhibitory effects on certain enzymes, making it a potential candidate for the development of new drugs. Tert-butyl 4-oxo-2,3-dihydro-1H-quinoline-6-carboxylate has also been studied for its potential use in cancer treatment, as it has been found to induce apoptosis in cancer cells.

properties

IUPAC Name

tert-butyl 4-oxo-2,3-dihydro-1H-quinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)9-4-5-11-10(8-9)12(16)6-7-15-11/h4-5,8,15H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKSNHYDSBELMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(C=C1)NCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-oxo-2,3-dihydro-1H-quinoline-6-carboxylate

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